molecular formula C9H5ClFN B079485 1-Chloro-7-fluoroisoquinoline CAS No. 630422-89-8

1-Chloro-7-fluoroisoquinoline

Cat. No.: B079485
CAS No.: 630422-89-8
M. Wt: 181.59 g/mol
InChI Key: WZJWWTFRSPUCDG-UHFFFAOYSA-N
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Description

1-Chloro-7-fluoroisoquinoline is a heterocyclic compound with the molecular formula C9H5ClFN. It is a derivative of isoquinoline, which is a bicyclic aromatic compound containing a benzene ring fused with a pyridine ring.

Preparation Methods

The synthesis of 1-Chloro-7-fluoroisoquinoline can be achieved through several methods:

    Direct Fluorination and Chlorination: One approach involves the direct introduction of fluorine and chlorine atoms onto the isoquinoline ring.

    Cyclization of Precursor Compounds: Another method involves the cyclization of precursor compounds that already contain pre-fluorinated and pre-chlorinated benzene rings.

    Industrial Production: Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-7-fluoroisoquinoline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Chloro-7-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s halogen substituents can influence its binding affinity and reactivity with various enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

1-Chloro-7-fluoroisoquinoline can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-chloro-7-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJWWTFRSPUCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623859
Record name 1-Chloro-7-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630422-89-8
Record name 1-Chloro-7-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-7-fluoroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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